molecular formula C10H21N3O2 B2716624 Tert-butyl N-[(3R,4S)-3,4-diaminocyclopentyl]carbamate CAS No. 2490314-07-1

Tert-butyl N-[(3R,4S)-3,4-diaminocyclopentyl]carbamate

Cat. No.: B2716624
CAS No.: 2490314-07-1
M. Wt: 215.297
InChI Key: UIYAKDYZKAURAT-WHUPJOBBSA-N
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Description

Tert-butyl N-[(3R,4S)-3,4-diaminocyclopentyl]carbamate is a chemical compound that features a tert-butyl group attached to a carbamate moiety, which is further linked to a cyclopentyl ring with two amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(3R,4S)-3,4-diaminocyclopentyl]carbamate typically involves the protection of amino groups and the formation of the carbamate linkage. One common method includes the reaction of tert-butyl chloroformate with a cyclopentylamine derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of the tert-butoxycarbonyl group into the cyclopentylamine derivative, providing a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(3R,4S)-3,4-diaminocyclopentyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carbamate group can be reduced to yield the corresponding amine.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation are common methods.

    Substitution: Strong acids or bases, along with suitable nucleophiles, are typically employed.

Major Products Formed

The major products formed from these reactions include various substituted cyclopentyl derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl N-[(3R,4S)-3,4-diaminocyclopentyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[(3R,4S)-3,4-diaminocyclopentyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modification of the target protein. The tert-butyl group provides steric hindrance, enhancing the compound’s selectivity and stability .

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl N-[(3R,4S)-3,4-diaminocyclopentyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O2/c1-10(2,3)15-9(14)13-6-4-7(11)8(12)5-6/h6-8H,4-5,11-12H2,1-3H3,(H,13,14)/t6?,7-,8+
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYAKDYZKAURAT-IEESLHIDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C(C1)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1C[C@H]([C@H](C1)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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